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Compound of Interest

Compound Name: 16-Heptadecynoic acid
CAS No.: 93813-16-2
Cat. No.: B3169814
Get Quote
. J

Bioorthogonal Probe for Lipidomics & Palmitoylation
Profiling
Part 1: Executive Summary & Chemical Profile

16-Heptadecynoic acid (16-HDA) is a synthetic fatty acid analog featuring a 17-carbon chain
with a terminal alkyne group at the w-position (C16). It serves as a high-fidelity metabolic
surrogate for endogenous fatty acids, particularly palmitic acid (C16:0) and stearic acid (C18:0).

Its primary utility lies in Click Chemistry (CUAAC) applications. Upon metabolic incorporation
into cellular proteins via native acyltransferases (e.g., DHHC family), the terminal alkyne
remains inert until reacted with an azide-functionalized reporter (fluorophore or biotin). This
allows for the precise visualization and enrichment of the "palmitoylome"—the subset of the
proteome modified by S-acylation—without the hazards and low sensitivity of radioactive tritium
labeling.

Chemical & Physical Properties[1][2][3][4][5][6]1[7]1[8]
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Specification

Chemical Name

16-Heptadecynoic Acid

Common Abbreviation 16-HDA
CAS Registry Number 93813-16-2
Molecular Formula C17H3002
Molecular Weight 266.42 g/mol

Structure Description

w-alkyne fatty acid (Triple bond at C16)

Solubility

DMSO (>25 mg/mL), Ethanol (>25 mg/mL),
DMF (>30 mg/mL)

Aqueous Solubility

Sparingly soluble; requires carrier (BSA) or

organic co-solvent

Stability

Stable at -20°C (solid); Solutions stable for <1
month at -80°C

Purity Grade

>98% (Required for proteomic applications to

minimize noise)

Critical Distinction: Do not confuse 16-HDA with 12(S)-hydroxy-16-heptadecynoic acid (CAS

148019-74-3), which is a specific inhibitor of CYP450 w-hydroxylases and not typically used for

metabolic labeling.

Part 2: Mechanism of Action

16-HDA acts as a "Trojan Horse" substrate. Because the terminal alkyne is sterically small and
chemically inert under physiological conditions, cellular enzymes (Acyl-CoA Synthetases and

DHHC-Palmitoyltransferases) process it similarly to native palmitate.
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Figure 1: Mechanism of metabolic incorporation and bioorthogonal detection. 16-HDA is
activated to CoA-thioester and transferred to cysteine residues, enabling subsequent click
conjugation.

Part 3: Experimental Protocol

This protocol is optimized for adherent mammalian cells (e.g., HEK293, HelLa) but can be
adapted for suspension cells.

Phase 1: Metabolic Labeling

Goal: Maximize incorporation of 16-HDA into the proteome while maintaining cell viability.
o Stock Preparation:
o Dissolve 16-HDA powder in high-grade anhydrous DMSO to 50-100 mM.

o Note: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or
oxidation.

e Cell Culture:
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o Seed cells to reach 70-80% confluency on the day of labeling.
e Labeling:

o Dilute stock 16-HDA into fresh culture media (supplemented with 1-5% dialyzed FBS) to a
final concentration of 20—100 puM.

o Control: Prepare a vehicle control (DMSO only) and a competition control (16-HDA + 10x
excess Palmitic Acid) to validate specificity.

o Incubation: Incubate cells for 4 to 16 hours at 37°C.

o Expert Insight: Shorter times (4h) capture rapid turnover; longer times (16h+) are needed
for steady-state profiling.

Phase 2: Lysis & Click Chemistry

Goal: Covalent attachment of the reporter tag.
e Harvest & Lysis:

Wash cells 2x with ice-cold PBS to remove free probe.

[¢]

[e]

Lyse in Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NacCl, 1% Triton X-100, Protease
Inhibitors).

Warning: Avoid Tris buffers if using copper(l) without stabilizing ligands, as Tris can chelate

[¢]

copper. HEPES or PBS is preferred.

[e]

Clarify lysate by centrifugation (15,000 x g, 10 min, 4°C).
e Click Reaction Setup (per 100 uL lysate @ 1-2 mg/mL):
o Add reagents in the following order (mix after each addition):
1. Azide-Tag: 100 puM final (e.g., Azide-PEG3-Biotin or TAMRA-Azide).

2. TBTA (Ligand): 100 uM final (Pre-dissolved in DMSO/t-Butanol).
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3. CuSO0a4: 1 mM final (Aqueous).

4. TCEP (Reductant): 1 mM final (Freshly prepared).

o Self-Validating Step: The solution should remain clear. Turbidity indicates protein
precipitation (reduce copper/ligand) or lipid incompatibility.

 Incubation:
o Rotate samples for 1 hour at Room Temperature in the dark.
e Termination:

o Precipitate proteins using cold Methanol/Chloroform or Acetone to remove excess
unreacted reagents (critical for reducing background in Westerns/Mass Spec).

Phase 3: Downstream Analysis

Method Application

Resolve on SDS-PAGE. Scan gel directly (e.g.,
In-Gel Fluorescence Typhoon imager) to visualize global acylation

patterns.

Transfer to PVDF. Probe with Streptavidin-HRP

Streptavidin Blot o )
to detect biotinylated (acylated) proteins.

Enrich biotinylated proteins on Streptavidin
Mass Spectrometry beads. Perform on-bead digestion for LC-

MS/MS identification of the "Palmitoylome".

Part 4: Troubleshooting & Optimization
Distinguishing Thioester vs. Oxyester

Fatty acids can sometimes attach to Serine/Threonine residues (oxyester) rather than Cysteine
(thioester).

» Validation Protocol: Treat duplicate lysates with 0.2 M Hydroxylamine (neutral pH) for 1 hour
at RT after the click reaction but before analysis.
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e Result: Hydroxylamine cleaves thioesters (S-acylation) but leaves oxyesters (O-acylation)
and amides (N-acylation) intact. Loss of signal confirms S-palmitoylation.

Chain Length Specificity (16-HDA vs 15-HDA vs 17-
ODYA)

Researchers often debate which probe best mimics palmitate.
o 15-Hexadecynoic Acid (15-HDA): C16 chain. Exact length match to palmitate.

e 16-Heptadecynoic Acid (16-HDA): C17 chain.[1][2] Used to test enzyme promiscuity or as a
distinct mass tag.

e 17-Octadecynoic Acid (17-ODYA): C18 chain. Mimics Stearic acid.

e Recommendation: Use 16-HDA when you need to differentiate from endogenous C16
background or when studying enzymes (like certain zDHHCSs) that display "wobble"
specificity between C16 and C18.

Toxicity

High concentrations (>100 uM) of alkynyl fatty acids can induce cellular stress or unfolded
protein response (UPR).

o Check: Monitor cell morphology. If toxicity occurs, reduce concentration to 20 uM and extend
incubation time.

Part 5: Workflow Diagram
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Figure 2: Step-by-step experimental workflow for 16-HDA profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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